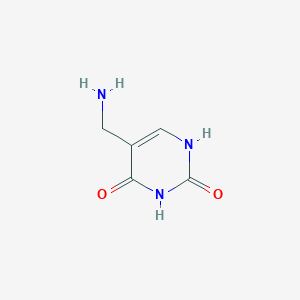

![molecular formula C11H23N3O B3296098 [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine CAS No. 891652-15-6](/img/structure/B3296098.png)

[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine

Übersicht

Beschreibung

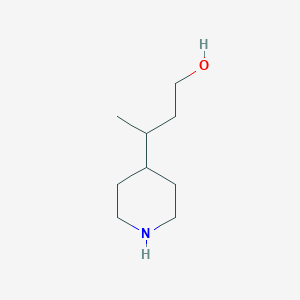

“[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine” is a chemical compound with the molecular formula C11H23N3O . It is used as a reagent in the synthesis of novel indole-carboxamides, which are inhibitors of neurotropic alphavirus .

Synthesis Analysis

The synthesis of “this compound” involves complex chemical reactions. For instance, 1-Methylisonipecotamide is dissolved in anhydrous THF, and the resulting mixture is added in portions to a stirred slurry of lithium aluminum hydride in anhydrous THF at 0 ℃ under nitrogen .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a piperidine ring, a morpholine ring, and a methyl group . The InChI code for this compound is 1S/C11H23N3/c1-13-6-8-14(9-7-13)10-2-4-12-5-3-10/h10-12H,2-9H2,1H3 .Wissenschaftliche Forschungsanwendungen

Neuroprotective Potential in Cerebral Ischemia

Research suggests that cannabinoids, including synthetic analogs similar in structure to "[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine," may offer neuroprotective effects in conditions resulting from cerebral ischemia, such as stroke. Studies indicate that specific cannabinoid agonists can decrease neuronal loss in the hippocampus following transient global cerebral ischemia and reduce infarct volume in cases of permanent focal cerebral ischemia in animal models. This protective effect seems to be mediated through specific cannabinoid receptors, highlighting a potential therapeutic avenue for treating disorders related to cerebral ischemia (Nagayama et al., 1999).

Analgesic Properties

Compounds structurally related to "this compound" have been investigated for their analgesic properties. Notably, certain pyrrole esters of tropanols and related structures have demonstrated significant analgesic activity in preclinical models. For instance, 1-Methyl-4-piperidinol 4-(2,4,5-trimethylpyrrole-3-carboxylate) showed analgesic efficacy comparable to that of morphine and codeine in mouse models, without exhibiting typical narcotic agonist or antagonist behavior, which suggests a unique mechanism of action and a potentially lower risk of dependence (Waters, 1977).

Antidepressant Effects

The involvement of the L-arginine-nitric oxide-cyclic guanosine monophosphate (cGMP) pathway in the antidepressant-like effects of certain compounds structurally similar to "this compound" has been explored. Studies demonstrate that modulation of this pathway can contribute to the antidepressant-like effects in animal models, suggesting a potential role for these compounds in the treatment of depression, especially in cases resistant to conventional treatments (Dhir & Kulkarni, 2011).

Modulation of Acetylcholine Release

Research indicates that cannabinoid CB(1) receptor agonists, which share structural similarities with "this compound," can increase acetylcholine release in the cortex and hippocampus of rats. This effect suggests a potential application in enhancing cognitive functions and addressing disorders characterized by impaired cholinergic transmission (Acquas et al., 2000).

Eigenschaften

IUPAC Name |

(1-methyl-4-morpholin-4-ylpiperidin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-13-4-2-11(10-12,3-5-13)14-6-8-15-9-7-14/h2-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIAZGAQJWMPKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CN)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3296019.png)

![N-[(4-methylphenyl)methyl]-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3296022.png)

![4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B3296024.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B3296057.png)

![2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3296067.png)

![Tert-butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B3296077.png)

![2-[2-(Piperidin-4-yl)ethyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B3296090.png)

![4-[3-(Aminomethyl)pentan-3-yl]morpholine](/img/structure/B3296091.png)

![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B3296105.png)